

chemical structure and properties of 2,4,6-Tribromophenol-d2

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Compound of Interest

Compound Name: 2,4,6-Tribromophenol-d2

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An In-depth Technical Guide to 2,4,6-Tribromophenol-d2

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for **2,4,6-Tribromophenol-d2**. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presented for clarity and practical application.

Chemical Structure and Properties

2,4,6-Tribromophenol-d2 is the deuterated form of 2,4,6-Tribromophenol, a compound of significant interest due to its use as a flame retardant, fungicide, and its presence as a marine metabolite.[1] The deuterated analogue serves as an invaluable internal standard for the quantitative analysis of 2,4,6-Tribromophenol in various matrices, owing to its similar physicochemical properties and distinct mass spectrometric signature.[2]

Table 1: Chemical Identifiers for 2,4,6-Tribromophenol-d2



Identifier	Value
Chemical Name	Phen-3,5-d2-ol, 2,4,6-tribromo-
CAS Number	1219795-42-2[3][4]
Molecular Formula	C ₆ HD ₂ Br ₃ O[3]
Molecular Weight	332.81 g/mol [3]
SMILES	OC1=C(Br)C([2H])=C(Br)C([2H])=C1Br[2]
Unlabeled CAS	118-79-6[2]

Table 2: Physicochemical Properties of 2,4,6-Tribromophenol (Unlabeled)

Note: The physicochemical properties of **2,4,6-Tribromophenol-d2** are expected to be very similar to its unlabeled counterpart. Specific data for the deuterated compound is limited.

Property	Value
Appearance	White to off-white solid[3]
Melting Point	90-94 °C[5]
Boiling Point	282-290 °C at 746 mmHg[5]
Solubility	Slightly soluble in chloroform and methanol.[2] Insoluble in water.
Purity (Typical)	≥97.5% (for unlabeled)[6]
Isotopic Enrichment (for d2)	99.2% (Example from a supplier)[3]

Synthesis and Spectroscopic Data

The synthesis of **2,4,6-Tribromophenol-d2** typically involves the bromination of a deuterated phenol precursor.

Synthesis Protocol



A plausible synthesis route for **2,4,6-Tribromophenol-d2** involves the electrophilic bromination of phenol-d2.

Experimental Protocol: Synthesis of 2,4,6-Tribromophenol-d2

- Preparation of Deuterated Phenol: Phenol-d2 can be prepared by H-D exchange reaction of phenol with D₂O in the presence of a suitable catalyst, such as a strong acid or a heterogeneous catalyst like Pt/C.
- Bromination Reaction:
 - Dissolve phenol-d2 in a suitable solvent (e.g., D₂O or a deuterated organic solvent).
 - Slowly add a brominating agent, such as bromine (Br₂) in D₂O, to the solution with constant stirring at room temperature.
 - The reaction is typically rapid, resulting in the formation of a white precipitate of 2,4,6-Tribromophenol-d2.
- Isolation and Purification:
 - Collect the precipitate by filtration.
 - Wash the solid with cold D₂O to remove any unreacted starting materials and by-products.
 - Recrystallize the product from a suitable solvent system (e.g., ethanol/D₂O) to obtain purified 2,4,6-Tribromophenol-d2.
- Characterization:
 - Confirm the identity and purity of the product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Spectroscopic Data (for unlabeled 2,4,6-Tribromophenol)

Note: The following spectroscopic data is for the unlabeled 2,4,6-Tribromophenol. For the d2 analogue, the mass spectrum will show a molecular ion peak shifted by +2 m/z units. The ¹H



NMR spectrum will show the absence of signals corresponding to the deuterated positions. The IR spectrum is expected to show C-D stretching vibrations.

Table 3: Spectroscopic Data for 2,4,6-Tribromophenol

Technique	Key Features
¹ H NMR (CDCl ₃)	δ ~7.6 ppm (s, 2H, aromatic protons), δ ~5.9 ppm (s, 1H, hydroxyl proton)[7]
Mass Spectrum (EI)	M ⁺ at m/z 330 (with characteristic isotopic pattern for 3 Br atoms), major fragments at m/z 251, 172, 62[8][9]
Infrared (KBr)	~3450 cm ⁻¹ (O-H stretch), ~1550 cm ⁻¹ (C=C aromatic stretch), ~860 cm ⁻¹ (C-H out-of-plane bend)[10][11]

Biological Activity and Signaling Pathway

2,4,6-Tribromophenol has been identified as an environmental contaminant with potential endocrine-disrupting effects.[1] Studies have shown that it can interfere with cellular calcium (Ca²⁺) signaling, a crucial pathway in many physiological processes.[1] Specifically, 2,4,6-Tribromophenol has been found to modulate voltage-dependent calcium channels.



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Figure 1: Proposed signaling pathway for the disruption of cellular calcium homeostasis by 2,4,6-Tribromophenol.

Analytical Methodology

2,4,6-Tribromophenol-d2 is primarily used as an internal standard in chromatographic methods for the accurate quantification of its unlabeled counterpart. Gas chromatography-



mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques.

GC-MS Analysis

Experimental Protocol: Quantitative Analysis of 2,4,6-Tribromophenol using GC-MS with **2,4,6-Tribromophenol-d2** as an Internal Standard

- · Sample Preparation:
 - Accurately weigh the sample matrix (e.g., soil, tissue, or water).
 - Spike the sample with a known amount of **2,4,6-Tribromophenol-d2** solution.
 - Perform solvent extraction using an appropriate organic solvent (e.g., hexane, dichloromethane).
 - Concentrate the extract to a final volume.
- Derivatization (Optional but common for phenols):
 - To improve chromatographic performance, derivatize the extract using an agent like acetic anhydride or BSTFA to convert the polar hydroxyl group to a less polar ester or silyl ether.
- GC-MS Conditions:
 - GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Oven Temperature Program: A gradient program to separate the analyte from matrix components.
 - o Injector: Splitless mode for trace analysis.
 - Mass Spectrometer: Electron ionization (EI) source.
 - Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for both the analyte and the internal standard.
- Quantification:

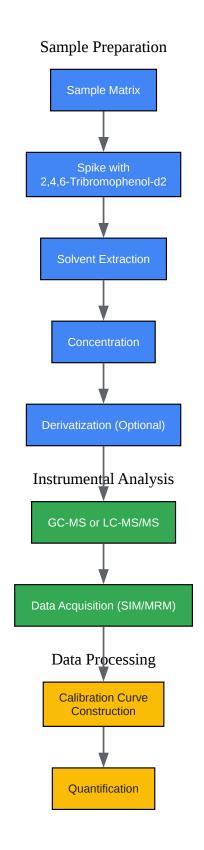
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- Generate a calibration curve by analyzing standards containing known concentrations of 2,4,6-Tribromophenol and a fixed concentration of **2,4,6-Tribromophenol-d2**.
- Calculate the concentration of 2,4,6-Tribromophenol in the samples based on the response ratio of the analyte to the internal standard.





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Figure 2: A generalized experimental workflow for the quantitative analysis of 2,4,6-Tribromophenol.

LC-MS/MS Analysis

LC-MS/MS offers an alternative to GC-MS, particularly for samples that are thermally labile or do not require derivatization.

Experimental Protocol: Quantitative Analysis of 2,4,6-Tribromophenol using LC-MS/MS with **2,4,6-Tribromophenol-d2** as an Internal Standard

- Sample Preparation:
 - Follow a similar extraction procedure as for GC-MS, spiking the sample with 2,4,6 Tribromophenol-d2 at the beginning.
 - The final extract should be in a solvent compatible with the mobile phase.
- LC-MS/MS Conditions:
 - LC Column: A C18 reversed-phase column is commonly used.
 - Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol),
 often with a modifier like formic acid.
 - Mass Spectrometer: Electrospray ionization (ESI) in negative ion mode is typically preferred for phenols.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
 Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
- Quantification:
 - Quantification is performed similarly to the GC-MS method, using a calibration curve based on the response ratios of the analyte to the deuterated internal standard.

Conclusion



2,4,6-Tribromophenol-d2 is an essential tool for the accurate and reliable quantification of its non-deuterated counterpart in various scientific investigations, from environmental monitoring to drug metabolism studies. This guide provides a foundational understanding of its properties, synthesis, and analytical applications, empowering researchers to effectively utilize this stable isotope-labeled standard in their work. The information on the biological effects of 2,4,6-Tribromophenol highlights the importance of continued research into the environmental and health impacts of brominated compounds.

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